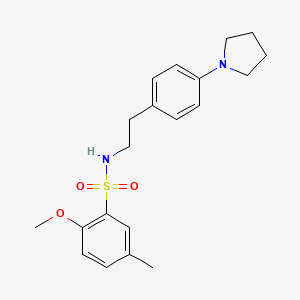
2-méthoxy-5-méthyl-N-(4-(pyrrolidin-1-yl)phénéthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyrrolidine ring
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds containing the pyrrolidine ring .
Analyse Biochimique
Biochemical Properties
The pyrrolidine ring in 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a key structural element that contributes to its biochemical properties This ring structure allows the compound to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenethyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is attached to a phenethyl group.
Introduction of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl: Similar structure but with an amino group instead of a sulfonamide group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but lacks the phenethyl and sulfonamide groups.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring structure but with different functional groups.
Uniqueness
2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a methoxy group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-5-10-19(25-2)20(15-16)26(23,24)21-12-11-17-6-8-18(9-7-17)22-13-3-4-14-22/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSTNXVZBLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)
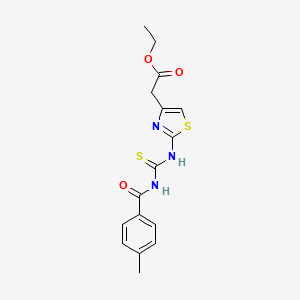
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)
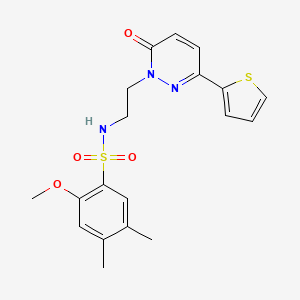
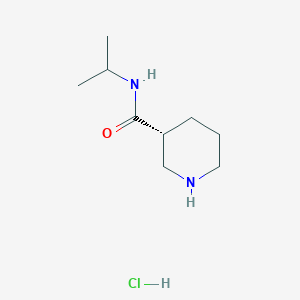
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)
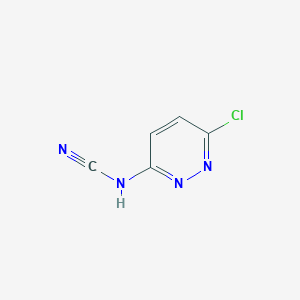
![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide](/img/structure/B2532462.png)
![2-(2,4-difluorophenyl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide](/img/structure/B2532464.png)
